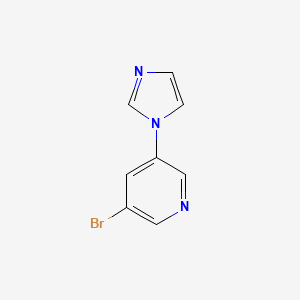

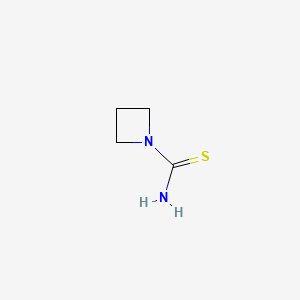

(5-Bromothiophen-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

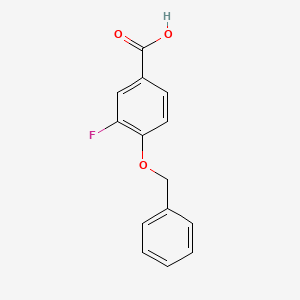

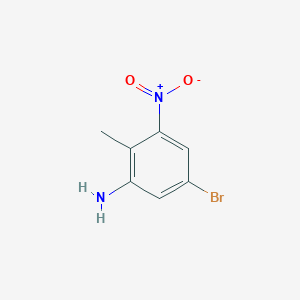

(5-Bromothiophen-3-yl)methanol is a useful research compound. Its molecular formula is C5H5BrOS and its molecular weight is 193.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Processes and Reaction Mechanisms

Conversion of Methanol to Hydrocarbons : Studies have explored the conversion of methanol to hydrocarbons using zeolite catalysts. These processes, such as the methanol-to-olefins (MTO) reaction, involve complex reaction mechanisms where the reactivity of organics residing in the zeolite voids during the reaction is assessed. The formation of ethene and propene from alkene methylations and interconversions highlights the intricate dynamics of these catalytic processes (Bjørgen et al., 2007) (Svelle et al., 2006).

Investigation of Reaction Pathways : Through kinetic studies and enhanced sampling kinetic studies, the methylation reaction of ethene with methanol over the zeolite catalysts has been investigated. These studies apply first-principle molecular dynamics methods to determine the intrinsic reaction kinetics, offering a glimpse into the complex interactions at play during catalysis (Bailleul et al., 2020).

Organic Synthesis and Structural Analysis

Synthesis of Novel Organic Compounds : Research on bromothiophene derivatives includes the synthesis of compounds with potential antibacterial and antifungal properties. For example, a solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones showed good yields and potential drug-like properties. These compounds were evaluated for their antimicrobial activities, illustrating the versatility of bromothiophene derivatives in medicinal chemistry (Sharma et al., 2022).

Role in Palladium-Catalyzed Reactions : The role of pyridine nitrogen in palladium-catalyzed imine hydrolysis has been explored using bromothiophene derivatives. These studies provide insight into the mechanisms of transition metal-catalyzed hydrolysis of imines, showcasing the application of bromothiophene compounds in facilitating these reactions (Ahmad et al., 2019).

Development of Non-Linear Optical Materials : The synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions and their exploration for non-linear optical properties highlight the potential of bromothiophene derivatives in the development of new materials. These studies utilize DFT investigations to understand the structural characteristics and reactivity descriptors, underscoring the multifaceted applications of bromothiophene compounds in material science (Rizwan et al., 2021).

Safety and Hazards

特性

IUPAC Name |

(5-bromothiophen-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIFWYCYZWPETO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597304 |

Source

|

| Record name | (5-Bromothiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73919-88-7 |

Source

|

| Record name | (5-Bromothiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Thiazol-5-ylmethyl N-[5-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate;hydrochloride](/img/structure/B1288179.png)

![3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid](/img/structure/B1288191.png)